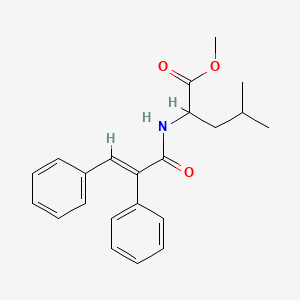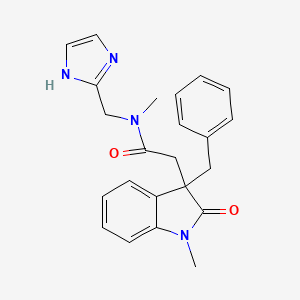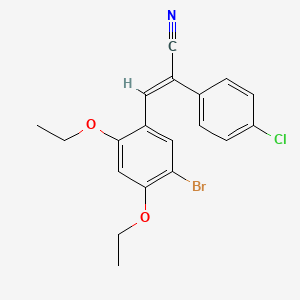amino]cyclopentanone oxime](/img/structure/B5365093.png)
2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime, also known as BOC-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOC-2 is a derivative of cyclopentanone oxime and contains a bromophenyl group, which makes it a useful tool for researchers in the field of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime involves the formation of a covalent bond between the active site of the enzyme or protein and the oxime group of this compound. This covalent bond results in the inhibition of the enzyme or protein activity, leading to the desired biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. It has been found to reduce inflammation in animal models of COPD and cystic fibrosis by inhibiting the activity of human leukocyte elastase. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of cathepsin G.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime in lab experiments include its high potency and specificity towards target enzymes and proteins, which allows for precise inhibition of their activity. This compound is also relatively easy to synthesize and has been optimized for high yields and purity. However, one limitation of using this compound is its potential toxicity towards non-target enzymes and proteins, which may lead to unwanted side effects.
Orientations Futures
There are several future directions for the research and development of 2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime. One direction is to explore its potential as a therapeutic agent for inflammatory diseases such as COPD and cystic fibrosis. Another direction is to investigate its potential as a chemotherapeutic agent for cancer treatment. Further research is also needed to optimize the synthesis of this compound and to develop more potent and specific inhibitors of target enzymes and proteins.
Méthodes De Synthèse
The synthesis of 2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime involves the reaction between 2-cyclopentanone oxime and 4-bromoacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen peroxide to yield the final product. This method has been optimized by researchers to obtain high yields and purity of this compound.
Applications De Recherche Scientifique
2-[[2-(4-bromophenyl)-2-oxoethylidene](oxido)amino]cyclopentanone oxime has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been found to be a potent inhibitor of human leukocyte elastase, which is involved in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. This compound has also been shown to inhibit the activity of cathepsin G, which is involved in the progression of cancer and autoimmune diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(2Z)-2-hydroxyiminocyclopentyl]-2-oxoethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-6-4-9(5-7-10)13(17)8-16(19)12-3-1-2-11(12)15-18/h4-8,12,18H,1-3H2/b15-11-,16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFRELLIMRSRID-QFKDEPCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=NO)C1)[N+](=CC(=O)C2=CC=C(C=C2)Br)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(/C(=N\O)/C1)/[N+](=C/C(=O)C2=CC=C(C=C2)Br)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)
![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)


![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)

![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)

![3-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5365096.png)